molecular formula C14H23N4O13P3 B12092388 5-[3-(2-Aminoethoxy)-1-propynyl]-2',3'-dideoxy-cytidine 5'-(tetrahydrogen triphosphate)

5-[3-(2-Aminoethoxy)-1-propynyl]-2',3'-dideoxy-cytidine 5'-(tetrahydrogen triphosphate)

Cat. No.: B12092388
M. Wt: 548.27 g/mol
InChI Key: SPJUUAMRIYRHKM-UHFFFAOYSA-N
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Description

5-[3-(2-Aminoethoxy)-1-propynyl]-2’,3’-dideoxy-cytidine 5’-(tetrahydrogen triphosphate) is a synthetic nucleotide analog. This compound is structurally related to cytidine triphosphate, a naturally occurring nucleotide. It is characterized by the presence of a 2-aminoethoxy group and a propynyl group attached to the cytidine moiety, which distinguishes it from its natural counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(2-Aminoethoxy)-1-propynyl]-2’,3’-dideoxy-cytidine 5’-(tetrahydrogen triphosphate) typically involves multi-step organic synthesis. The key steps include:

    Protection of the hydroxyl groups: on the cytidine molecule to prevent unwanted reactions.

    Introduction of the 2-aminoethoxy group: through nucleophilic substitution reactions.

    Attachment of the propynyl group: via Sonogashira coupling, a palladium-catalyzed cross-coupling reaction.

    Deprotection of the hydroxyl groups: to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of reaction conditions: to maximize yield and purity.

    Use of continuous flow reactors: to enhance reaction efficiency.

    Implementation of purification techniques: such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[3-(2-Aminoethoxy)-1-propynyl]-2’,3’-dideoxy-cytidine 5’-(tetrahydrogen triphosphate) undergoes various chemical reactions, including:

    Oxidation: The aminoethoxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The propynyl group can be reduced to form saturated derivatives.

    Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is often employed.

    Substitution: Nucleophiles such as amines and thiols are used under basic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted cytidine analogs.

Scientific Research Applications

5-[3-(2-Aminoethoxy)-1-propynyl]-2’,3’-dideoxy-cytidine 5’-(tetrahydrogen triphosphate) has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of modified nucleotides and oligonucleotides.

    Biology: Employed in studies of nucleotide metabolism and enzyme kinetics.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

The compound exerts its effects by mimicking natural nucleotides and interfering with nucleic acid synthesis. It targets enzymes involved in DNA and RNA synthesis, such as polymerases and kinases. The presence of the 2-aminoethoxy and propynyl groups enhances its binding affinity and specificity for these molecular targets, leading to inhibition of nucleic acid replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxycytidine (ddC): Lacks the 2-aminoethoxy and propynyl groups.

    2’,3’-Dideoxyinosine (ddI): Contains an inosine base instead of cytidine.

    2’,3’-Dideoxyadenosine (ddA): Contains an adenosine base instead of cytidine.

Uniqueness

5-[3-(2-Aminoethoxy)-1-propynyl]-2’,3’-dideoxy-cytidine 5’-(tetrahydrogen triphosphate) is unique due to the presence of the 2-aminoethoxy and propynyl groups, which confer distinct chemical and biological properties. These modifications enhance its stability, binding affinity, and specificity, making it a valuable tool in research and therapeutic applications.

Properties

Molecular Formula

C14H23N4O13P3

Molecular Weight

548.27 g/mol

IUPAC Name

[[5-[4-amino-5-[3-(2-aminoethoxy)prop-1-ynyl]-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C14H23N4O13P3/c15-5-7-27-6-1-2-10-8-18(14(19)17-13(10)16)12-4-3-11(29-12)9-28-33(23,24)31-34(25,26)30-32(20,21)22/h8,11-12H,3-7,9,15H2,(H,23,24)(H,25,26)(H2,16,17,19)(H2,20,21,22)

InChI Key

SPJUUAMRIYRHKM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)C#CCOCCN

Origin of Product

United States

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